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Abstract

Lateritin is a fungal metabolite isolated from Gibberella lateritium with significant biological
activity as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). This technical guide
provides a comprehensive overview of the chemical structure and physicochemical properties
of lateritin, alongside detailed experimental protocols for its isolation and characterization. The
mechanism of action through the inhibition of the ACAT signaling pathway is also described.
This document is intended to serve as a valuable resource for researchers in natural product
chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Lateritin, with the systematic IUPAC name 3-benzyl-4-methyl-6-propan-2-ylmorpholine-2,5-
dione, is a diketopiperazine derivative. The molecule possesses a morpholine-2,5-dione core
with benzyl, methyl, and isopropyl substituents. The stereochemistry of the naturally occurring
isomer has been identified as (3S,6R)-Lateritin.

Physicochemical Properties

A summary of the key physicochemical properties of lateritin is presented in Table 1. Lateritin
is an off-white solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide
(DMSO)[1].
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Table 1: Physicochemical and Chromatographic Properties of Lateritin

Property Value Reference
Molecular Formula C15H19NOs

Molecular Weight 261.32 g/mol

Exact Mass 261.13649347 Da

Appearance Off-white solid [1]
Solubility Soluble in ethanol, DMSO [1]
XLogP3 2.8

TLC Rf Value 0.61 (n-hexane:acetone, 1:1)

HPLC Retention Time 17.5 minutes

Purity (commercial) >97% (HPLC) [1]
Storage Stabilty Szt(jie for at least 2 years at 0]

Spectroscopic Data

The structural elucidation of lateritin was accomplished through various spectroscopic
techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

1H and 13C NMR spectroscopy are fundamental for the structural confirmation of lateritin. While
the complete, detailed NMR data table from the original isolation paper is not publicly available
in its entirety, partial data indicates the presence of a phenyl group with signals for five methine
carbons at 6C 126.74, 128.51, and 128.88 ppm, and one quaternary carbon at dC 136.65 ppm.
A comprehensive analysis of *H, 13C, COSY, HMQC, and HMBC spectra would be required for
full assignment.

The exact mass of lateritin has been determined by high-resolution mass spectrometry. The
fragmentation pattern in electron ionization mass spectrometry (EI-MS) would be expected to
show characteristic losses of the benzyl and isopropyl groups. The molecular ion peak [M]*
would be observed at m/z 261.
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Biological Activity and Mechanism of Action

The primary biological activity of lateritin is the inhibition of Acyl-CoA:cholesterol
acyltransferase (ACAT), an enzyme crucial for cellular cholesterol homeostasis.

ACAT Inhibition

Lateritin has been shown to inhibit rat liver ACAT activity with an ICso value of 5.7 uM[2]. The
inhibition is reported to be time-dependent and irreversible[2]. ACAT is responsible for the
esterification of free cholesterol to cholesteryl esters for storage in lipid droplets. By inhibiting
this enzyme, lateritin can modulate cellular cholesterol levels.

Signaling Pathway

ACAT is an integral membrane protein located in the endoplasmic reticulum. It plays a key role
in the pathophysiology of several diseases, including atherosclerosis and Alzheimer's disease,
by contributing to foam cell formation and amyloid-beta generation, respectively. The inhibition
of ACAT by lateritin disrupts this process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1674538#lateritin-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.frontiersin.org/journals/molecular-biosciences/articles/10.3389/fmolb.2023.1258799/full
https://www.frontiersin.org/journals/molecular-biosciences/articles/10.3389/fmolb.2023.1258799/full
https://www.researchgate.net/figure/H-and-13C-NMRdata-for-lateritin_tbl1_14905533
https://www.benchchem.com/product/b1674538#lateritin-chemical-structure-and-properties
https://www.benchchem.com/product/b1674538#lateritin-chemical-structure-and-properties
https://www.benchchem.com/product/b1674538#lateritin-chemical-structure-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1674538?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674538?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

